Cas no 450340-68-8 (4-bromo-N-2-(3-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide)

4-Bromo-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a heterocyclic compound featuring a thienopyrazole core substituted with a 3-chlorophenyl group and a 4-bromobenzamide moiety. This structure confers potential utility in medicinal chemistry and pharmaceutical research, particularly as a scaffold for developing biologically active molecules. The presence of bromine and chlorine substituents enhances its reactivity, making it a versatile intermediate for further functionalization via cross-coupling or nucleophilic substitution reactions. Its rigid fused-ring system may contribute to selective binding interactions in target-based applications. The compound’s synthetic accessibility and modular design facilitate exploration of structure-activity relationships in drug discovery programs.
4-bromo-N-2-(3-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide structure
450340-68-8 structure
Product Name:4-bromo-N-2-(3-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide
CAS No:450340-68-8
MF:C18H13BrClN3OS
MW:434.737320661545
CID:6228491
PubChem ID:3471090
Update Time:2025-06-08

4-bromo-N-2-(3-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-N-2-(3-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide
    • 450340-68-8
    • F0541-1266
    • 4-bromo-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
    • Oprea1_271439
    • 4-bromo-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
    • SR-01000569600
    • AKOS024582071
    • SR-01000569600-1
    • 4-bromo-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
    • Inchi: 1S/C18H13BrClN3OS/c19-12-6-4-11(5-7-12)18(24)21-17-15-9-25-10-16(15)22-23(17)14-3-1-2-13(20)8-14/h1-8H,9-10H2,(H,21,24)
    • InChI Key: JIMMKZQFEKTDMW-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C(NC1=C2CSCC2=NN1C1C=CC=C(C=1)Cl)=O

Computed Properties

  • Exact Mass: 432.96512g/mol
  • Monoisotopic Mass: 432.96512g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 491
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 72.2Ų

4-bromo-N-2-(3-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide Pricemore >>

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Additional information on 4-bromo-N-2-(3-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide

Introduction to 4-bromo-N-2-(3-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide (CAS No. 450340-68-8)

The compound 4-bromo-N-2-(3-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide, identified by its CAS number 450340-68-8, represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered considerable attention due to its unique structural features and potential therapeutic applications. The presence of both bromine and chlorine substituents in its structure suggests a high degree of reactivity, making it a valuable scaffold for further chemical modifications and drug development.

In recent years, there has been a growing interest in heterocyclic compounds that incorporate thieno[3,4-c]pyrazole moieties. These structures have shown promise in various biological assays, particularly in the inhibition of enzymes and receptors associated with inflammatory and infectious diseases. The benzamide moiety further enhances the pharmacological potential of this compound by contributing to its solubility and bioavailability. This combination of features makes 4-bromo-N-2-(3-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide an attractive candidate for further investigation.

One of the most compelling aspects of this compound is its potential role in the development of novel antiviral agents. The thieno[3,4-c]pyrazole core has been identified as a key structural element in several compounds that exhibit potent antiviral activity. Specifically, studies have shown that derivatives of this scaffold can interfere with viral replication by inhibiting key enzymes such as proteases and polymerases. The bromine and chlorine substituents may also play a role in enhancing the binding affinity of the compound to its target proteins.

Furthermore, the benzamide group in 4-bromo-N-2-(3-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide has been implicated in modulating immune responses. Benzamides are well-known for their ability to interact with various biological pathways, including those involved in inflammation and immune regulation. This property makes the compound a promising candidate for therapeutic applications in autoimmune diseases and chronic inflammatory conditions. Recent preclinical studies have demonstrated that benzamide derivatives can significantly reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

The synthesis of 4-bromo-N-2-(3-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide involves a multi-step process that requires careful optimization to ensure high yield and purity. The introduction of bromine and chlorine substituents necessitates the use of specialized reagents and conditions to prevent unwanted side reactions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the thieno[3,4-c]pyrazole core. These methods not only improve efficiency but also enhance the overall quality of the final product.

In terms of pharmacokinetic properties, 4-bromo-N-2-(3-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide exhibits favorable characteristics that make it suitable for oral administration. Studies have shown that compounds with similar structures have good absorption rates and moderate metabolic stability in vivo. This suggests that 4-bromo-N-2-(3-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide could be developed into a viable therapeutic agent with reasonable bioavailability. Additionally, its solubility profile indicates potential for formulation into oral dosage forms without significant issues related to poor dissolution.

The potential applications of this compound extend beyond antiviral and anti-inflammatory therapies. Emerging research suggests that it may also have neuroprotective properties due to its ability to interact with neurotransmitter receptors. For instance, studies have indicated that benzamide derivatives can modulate the activity of glutamate receptors, which are involved in synaptic transmission and neuroprotection. This opens up new avenues for exploring its use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

Economic considerations also play a crucial role in the development and commercialization of pharmaceutical compounds like 4-bromo-N-2-(3-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide. The cost-effectiveness of its synthesis is an important factor that can influence its adoption by pharmaceutical companies. Recent advancements in synthetic chemistry have led to more efficient production methods for complex heterocyclic compounds. These innovations not only reduce manufacturing costs but also minimize waste generation during production processes.

The regulatory landscape surrounding new drug development presents another layer of complexity for compounds such as this one. Ensuring compliance with international regulatory standards is essential for successful market entry into global pharmaceutical markets. Companies developing novel therapeutics must navigate stringent requirements related to safety testing and clinical trials before their products can receive regulatory approval for human use.

In conclusion, 450340-68-8, 4-bromo-N-2-(3-chlorophenyl)-2H, 450340- 68 -8 ,450340- 68 -8 . It represents an exciting opportunity for further research

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